(4-Methoxyphenyl)dimethylsilanol can act as a starting material for the synthesis of various silylated derivatives. These derivatives are often employed in organic synthesis due to their ability to introduce silicon functionality into molecules, which can influence their properties. For instance, silylated derivatives can be used as:
The unique combination of a silicon atom, a hydroxyl group, and a methoxy group in (4-Methoxyphenyl)dimethylsilanol allows it to interact with various biomolecules, including proteins and nucleic acids. This property makes it useful for:
(4-Methoxyphenyl)dimethylsilanol is being explored for potential applications in material science due to its ability to:
(4-Methoxyphenyl)dimethylsilanol, with the chemical formula C₉H₁₄O₂Si and a molecular weight of 182.29 g/mol, is an organosilicon compound characterized by the presence of a methoxyphenyl group attached to a dimethylsilanol moiety. This compound is notable for its unique structure, which combines organic and inorganic elements, making it useful in various chemical applications. It is available in various forms, including high purity and nanopowder forms, which are essential for specific research and industrial applications .
The synthesis of (4-Methoxyphenyl)dimethylsilanol can be achieved through several methods:
(4-Methoxyphenyl)dimethylsilanol has several applications across different fields:
Interaction studies involving (4-Methoxyphenyl)dimethylsilanol primarily focus on its reactivity with various substrates in organic synthesis. Its ability to participate in cross-coupling reactions makes it valuable for developing new materials and pharmaceuticals. Additionally, studies on its interactions with biological systems could provide insights into potential therapeutic applications.
Several compounds share structural or functional similarities with (4-Methoxyphenyl)dimethylsilanol. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
Dimethylsilanol | Silanol | Simpler structure without aromatic substitution |
Phenyltrimethoxysilane | Organosilicon | Contains trimethoxysilane instead of dimethyl |
4-Methoxystyrene | Aromatic Hydrocarbon | Lacks silicon component |
4-Methoxydimethylsilane | Organosilicon | Similar but lacks the phenolic hydroxyl group |
(4-Methoxyphenyl)dimethylsilanol's unique combination of an aromatic methoxy group and a dimethylsilanol moiety distinguishes it from these similar compounds, making it particularly valuable in both organic synthesis and material science applications.
The direct silylation of 4-methoxyphenol with dimethylchlorosilane represents a foundational synthetic pathway for (4-methoxyphenyl)dimethylsilanol. This method typically employs a base such as triethylamine or cesium carbonate to neutralize hydrochloric acid generated during the reaction. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-methoxyphenol attacks the silicon center of dimethylchlorosilane.
Key parameters include:
Table 1: Comparison of direct silylation reaction conditions
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 60–80°C | +15% efficiency |
Base (Cs₂CO₃ vs. Et₃N) | Cs₂CO₃ | +10% selectivity |
Solvent polarity | Low (toluene) | Reduces hydrolysis |
This route is favored for its simplicity but requires careful moisture control to prevent silanol condensation.
An alternative approach involves the use of 4-methoxyphenylmagnesium bromide, a Grignard reagent, reacting with dimethylchlorosilane. The synthesis proceeds in two stages:
Critical considerations include:
Table 2: Grignard method performance metrics
Condition | Outcome |
---|---|
THF as solvent | 90% reagent stability |
−20°C reaction temp | 75% yield vs. 50% at 25°C |
Slow hydrolysis | Prevents disiloxane formation |
This method achieves higher purity (>95%) but demands stringent anhydrous conditions.
Industrial synthesis prioritizes scalability and cost efficiency. Continuous flow reactors (CFRs) have replaced batch processes due to superior heat management and reduced reaction times. Key advancements include:
A representative CFR setup involves:
Table 3: Batch vs. CFR performance
Metric | Batch Process | CFR |
---|---|---|
Annual capacity | 10 tons | 50 tons |
Energy consumption | 150 kWh/kg | 90 kWh/kg |
Purity consistency | ±5% | ±1.5% |
Post-synthesis purification ensures removal of residual siloxanes and unreacted precursors. Common methods include:
Table 4: Purification method comparison
Method | Purity (%) | Scalability | Cost ($/kg) |
---|---|---|---|
Distillation | 98 | High | 120 |
Recrystallization | 99.5 | Moderate | 200 |
Nanopowder | 99.9 | Low | 500 |
The molecular structure of (4-Methoxyphenyl)dimethylsilanol (Chemical Abstracts Service number 22868-26-4) exhibits characteristic organosilicon bonding patterns that can be elucidated through X-ray crystallographic analysis [1] [2]. The compound possesses a molecular formula of Carbon 9 Hydrogen 14 Oxygen 2 Silicon with a molecular weight of 182.29 grams per mole [1] [2]. X-ray crystallography serves as the primary experimental method for determining atomic and molecular structures of crystalline materials, providing three-dimensional pictures of electron density and atomic positions within crystals [3].
The silicon atom in (4-Methoxyphenyl)dimethylsilanol adopts tetrahedral molecular geometry, which is characteristic of tetravalent silicon compounds [4]. The carbon-silicon bond length in organosilicon compounds typically measures 1.89 Angstroms, significantly longer than typical carbon-carbon bonds at 1.54 Angstroms [4]. This extended bond length suggests that silyl substituents exhibit reduced steric demand compared to their organyl analogues [4].
The 4-methoxyphenyl group attached to the silicon center demonstrates nearly planar geometry, as observed in related methoxyphenyl-containing structures [5]. The molecular geometry analysis reveals that the methoxy substituent on the phenyl ring occupies an equatorial position, minimizing steric interactions [5]. The silanol hydroxyl group (Silicon-Oxygen-Hydrogen) represents the reactive functional group, with the Silicon-Oxygen bond exhibiting characteristic high bond strength typical of silicon-oxygen interactions [4].
Crystallographic disorder analysis in related organosilicon compounds has demonstrated the utility of combining single crystal X-ray diffraction with complementary analytical techniques [6]. The crystallographic parameters for similar organosilicon structures reveal monoclinic crystal systems with specific space groups and unit cell dimensions that provide insights into molecular packing arrangements [6].
Comprehensive spectroscopic characterization of (4-Methoxyphenyl)dimethylsilanol requires multiple analytical techniques to fully elucidate its structural features [7] [8] [9]. Fourier Transform Infrared spectroscopy provides crucial information about functional group vibrations and molecular bonding patterns [10]. The silanol group exhibits characteristic Silicon-Oxygen-Hydrogen stretching vibrations, typically observed in the 890 cubic centimeters inverse region [11]. Silicon-alkoxy compounds demonstrate strong absorption bands in the 1110-1000 cubic centimeters inverse range [10].
The methoxy group attached to the phenyl ring produces distinctive infrared signatures, including Carbon-Hydrogen stretching vibrations around 2840 cubic centimeters inverse and Carbon-Oxygen stretching modes between 1190-1080 cubic centimeters inverse [10]. Aromatic Carbon-Hydrogen stretching appears in the 3000-3100 cubic centimeters inverse region, while aromatic Carbon-Carbon stretching vibrations manifest between 1400-1600 cubic centimeters inverse [10].
Proton Nuclear Magnetic Resonance spectroscopy reveals distinct chemical environments for hydrogen atoms within the molecule [8] [9]. The silanol proton typically appears downfield due to deshielding effects from the electronegative oxygen atom [12]. Methyl groups attached to silicon demonstrate characteristic upfield chemical shifts, while aromatic protons on the 4-methoxyphenyl ring exhibit typical aromatic resonance patterns [8].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about carbon environments and molecular connectivity [8] [9]. The methoxy carbon appears as a distinct singlet, while aromatic carbons show characteristic chemical shifts corresponding to substituted benzene ring systems [8]. Silicon-bearing carbon atoms exhibit specific chemical shift patterns influenced by the electronegativity of the silicon center [9].
Silicon-29 Nuclear Magnetic Resonance spectroscopy represents the most definitive technique for characterizing silicon environments in organosilicon compounds [9] [13]. Chemical shifts for Silicon-29 Nuclear Magnetic Resonance typically range from +50 to -200 parts per million, with specific resonance positions dependent on the number and nature of substituents attached to silicon [13]. The D1 signal for dimethylsilanol groups typically appears around -10 parts per million, while silicon atoms bonded to aromatic rings exhibit characteristic downfield shifts [9] [11].
The thermodynamic properties of (4-Methoxyphenyl)dimethylsilanol are fundamental to understanding its physical behavior and practical applications [1] [14]. The compound exhibits a density of 1.101 grams per milliliter at 25 degrees Celsius, as determined through standard density measurement techniques [1]. This density value reflects the molecular packing efficiency and intermolecular interactions within the liquid phase [1].
The refractive index provides additional insight into the optical properties and molecular structure, measured at n20/D 1.522 [1]. This parameter correlates with molecular polarizability and electronic structure characteristics of the organosilicon compound [1]. Storage requirements indicate optimal preservation conditions at 2-8 degrees Celsius, suggesting moderate thermal stability under controlled conditions [1] [14].
Thermal stability analysis of organosilicon compounds reveals characteristic decomposition patterns dependent on molecular structure and substitution patterns [15] [16]. Thermogravimetric analysis demonstrates that increasing steric hindrance around silicon atoms enhances thermal stability, with maximum decomposition temperatures reaching 358 degrees Celsius for sterically hindered organosilicon compounds [16]. The thermal decomposition of siloxane-containing compounds typically proceeds through cyclic oligomer formation at elevated temperatures [17].
Solubility characteristics of (4-Methoxyphenyl)dimethylsilanol depend on the balance between hydrophilic silanol functionality and hydrophobic aromatic substituents [18]. Related methoxyphenyl compounds demonstrate solubility in methanol while remaining insoluble in water [18]. The presence of the silanol group provides potential for hydrogen bonding interactions, influencing solubility behavior in protic solvents [19].
The following table summarizes key thermodynamic properties:
Property | Value | Unit | Reference |
---|---|---|---|
Molecular Weight | 182.29 | g/mol | [1] [2] |
Density | 1.101 | g/mL at 25°C | [1] |
Refractive Index | 1.522 | n20/D | [1] |
Storage Temperature | 2-8 | °C | [1] [14] |
Purity | 95 | % | [7] [14] |
Surface characteristics of (4-Methoxyphenyl)dimethylsilanol relate to its potential applications in materials science and nanotechnology applications [20] [21]. Nanoparticle morphology investigations demonstrate that spherical nanocarriers exhibit superior cellular internalization compared to alternative geometric configurations [20]. Spherical particles in the 50-100 nanometer size range demonstrate optimal cellular uptake characteristics, with 50 nanometer particles showing the highest internalization rates [20].
The specific surface area of organosilicon materials depends on particle size distribution and surface morphology characteristics [19]. Silanol surface density measurements on various silica materials reveal values ranging from 4-8 hydroxyl groups per square nanometer, depending on surface preparation and treatment conditions [19]. Surface accessibility studies using deuterium oxide exchange demonstrate that approximately 80% of silanol groups remain accessible to small molecules in typical organosilicon materials [19].
Morphological characterization using field emission scanning electron microscopy reveals that colloidal nanoparticles prepared using different solvents exhibit varying size distributions and polydispersity indices [21]. Dynamic light scattering analysis provides quantitative size distribution data, with mean particle sizes ranging from 89-192 nanometers depending on preparation conditions [21]. Zeta potential measurements indicate surface charge characteristics, typically ranging from -27 to -33 millivolts for related organosilicon nanoparticles [21].
Surface modification with organosilanol compounds influences both surface chemistry and morphological characteristics [12]. Derivatization of silanol groups with dimethylphenylchlorosilane provides selective quantification methods for organosilanol content in materials [12]. This approach enables precise determination of surface silanol density and accessibility in complex organosilicon systems [12].
The surface characteristics data is summarized in the following table:
Parameter | Range | Unit | Reference |
---|---|---|---|
Optimal Particle Size | 50-100 | nm | [20] |
Silanol Surface Density | 4-8 | OH/nm² | [19] |
Surface Accessibility | ~80 | % | [19] |
Zeta Potential Range | -27 to -33 | mV | [21] |
Mean Particle Size | 89-192 | nm | [21] |
The silicon-oxygen bond cleavage behavior of (4-methoxyphenyl)dimethylsilanol exhibits distinct mechanistic pathways depending on the reaction medium. In acidic conditions, the Si-OH group undergoes protonation, which significantly enhances the electrophilicity of the silicon center and facilitates nucleophilic attack by water molecules or other nucleophiles [1] [2]. This process follows a classic SN2-Si mechanism, where the protonated silanol acts as a leaving group, allowing for efficient bond cleavage with relatively low activation energies compared to neutral conditions.
Under basic conditions, the mechanism shifts dramatically. The silanol group deprotonates to form a silanolate anion, which then acts as a nucleophile in subsequent reactions [1] [3] [4]. The deprotonated silanol species exhibits enhanced reactivity toward electrophilic centers, enabling rapid condensation reactions and cross-coupling processes. The pH dependence of these reactions shows a characteristic minimum around pH 7, where both acidic and basic activation pathways are least favorable.
Table 1: Silicon-Oxygen Bond Cleavage Mechanisms in Different Media
Medium | Mechanism | Activation Energy | Key Intermediates |
---|---|---|---|
Acidic (pH < 7) | Protonation of Si-OH, SN2-type displacement | Lower due to protonation | Protonated silanol |
Basic (pH > 7) | Deprotonated silanol nucleophilic attack | Moderate, depends on basicity | Silanolate anion |
Neutral (pH ≈ 7) | Minimal activity, slow hydrolysis | Highest barrier | Neutral species |
Fluoride-activated | Pentacoordinate siliconate formation | Reduced by hypervalency | 10-Si-5 siliconate |
Thermal conditions | Direct thermal Si-O bond cleavage | Temperature dependent | Transition state complex |
The enhanced reactivity of the terminal siloxane bond in siloxanols is connected partly with the ability of the SiOH group to participate in hydrogen bond structures facilitating the intramolecular proton transfer to the siloxane oxygen [2]. This neighboring group effect significantly reduces the energy barrier for bond cleavage and explains the observed rate enhancements in certain structural contexts.
The palladium-catalyzed cross-coupling of (4-methoxyphenyl)dimethylsilanol represents a significant advancement in organosilicon chemistry, demonstrating dual mechanistic pathways that contradict the long-standing dogma requiring pentacoordinate siliconate intermediates [5] [6] [7]. Detailed kinetic analysis reveals that the reaction follows the rate equation: rate = k[Pd][R₃SiOK]⁰[ArylBr]⁰, with kₒbs = k[Pd]⁰·⁹⁸, indicating first-order dependence on the palladium catalyst and zero-order dependence on both the silanolate and aryl halide at high concentrations.
The transmetalation process occurs through two distinct pathways: (1) a thermal process via an 8-Si-4 intermediate that operates without the need for anionic activation, and (2) an anionic pathway involving a hypervalent 10-Si-5 siliconate intermediate that dominates under catalytic conditions in the presence of excess silanolate [6] [7]. The defining feature of this process is the formation of a covalently linked palladium silanolate species containing a critical Si-O-Pd linkage, which has been verified through X-ray crystallography and demonstrated to be kinetically competent in thermal cross-coupling reactions without additives [8] [9].
Table 2: Palladium-Catalyzed Cross-Coupling Kinetics and Mechanisms
Parameter | Observations | Mechanistic Implications |
---|---|---|
Rate equation | rate = k[Pd][R₃SiOK]⁰[ArylBr]⁰ | Turnover-limiting transmetalation |
Catalyst dependence | First-order in Pd catalyst | Catalyst saturation kinetics |
Silanolate dependence | Zero-order at high concentrations | Pre-equilibrium binding |
Aryl halide dependence | Zero-order in aryl halide | Rapid oxidative addition |
Temperature effect | Increased rate with temperature | Thermal activation of transmetalation |
Solvent effect | Polar solvents favor reaction | Stabilization of charged intermediates |
Ligand effect | Bulky phosphines enhance activity | Steric and electronic effects |
The excellent yields obtained in the coupling of (4-methoxyphenyl)dimethylsilanol with diverse aryl halides (85-95%) using cesium carbonate as base demonstrate the practical utility of this methodology [10] [5]. The reaction tolerates various functional groups including carbonyls, nitriles, and heterocycles, with aryl bromides being coupled effectively using 1,4-bis(diphenylphosphino)butane as ligand in toluene, while iodides show optimal reactivity with triphenylarsine in dioxane [10].
The hydrolysis and condensation reactions of (4-methoxyphenyl)dimethylsilanol follow complex kinetic patterns that are highly dependent on pH, temperature, and concentration [11] [12] [13]. The hydrolysis reaction exhibits a characteristic minimum rate around pH 7, with enhanced rates under both acidic and basic conditions. Under acidic conditions, the hydrolysis of the first alkoxy group is the rate-determining step, following an SN2-Si mechanism on the protonated alkoxysilane. In basic medium, condensation of partially hydrolyzed alkoxysilanes may occur prior to complete hydrolysis, leading to different product distributions [13].
The condensation process involves the formation of siloxane bonds (Si-O-Si) through the elimination of water or alcohol molecules. The rate of condensation strongly depends on the substitution pattern at silicon, with different silanol types showing distinct pH optima for condensation. Monosilanols exhibit a condensation rate minimum at approximately pH 6.5-7, while trisilanols show a minimum around pH 4 [13]. The competing effects of hydrolysis and condensation create a complex reaction network where the optimum pH for hydrolysis is not optimal for condensation, requiring careful balance for specific applications.
Table 3: Hydrolysis and Condensation Kinetics
Reaction Type | Rate Factors | pH Dependence | Key Intermediates |
---|---|---|---|
Initial hydrolysis | Water concentration, catalyst | Minimum around pH 7 | Protonated/deprotonated silanol |
Secondary hydrolysis | Steric hindrance, pH | Similar to initial step | Partially hydrolyzed species |
Silanol condensation | Silanol concentration, temperature | Minimum around pH 4-6 | Hydrogen-bonded complexes |
Disiloxane formation | Condensation vs hydrolysis competition | pH affects condensation rate | Siloxane intermediates |
Oligomerization | Molecular weight effects | Basic conditions favor | Higher-order siloxane species |
The formation of siloxane bonds can proceed through both intermolecular and intramolecular pathways. Computational studies reveal that the activation barrier for silanol condensation ranges from 20-30 kcal/mol, with the presence of water molecules significantly reducing these barriers through hydrogen bonding stabilization of transition states [14]. The reaction can be catalyzed by both acids and bases, with the mechanism differing significantly between these conditions.
The oxidative transformation of (4-methoxyphenyl)dimethylsilanol and related organosilicon compounds represents an important class of reactions with significant synthetic applications. The oxidation of Si-H bonds to Si-OH groups can be accomplished through various methodologies, including organocatalytic oxidation using hydrogen peroxide with trifluoroacetophenone as catalyst, achieving excellent yields under mild conditions [15] [16]. This methodology bypasses the need for stoichiometric oxidants or precious metal catalysts, providing an environmentally friendly approach to silanol synthesis.
Gold nanoparticle-catalyzed oxidation represents another significant pathway, where organosilanes are oxidized using water as the oxidant under ambient conditions [17] [18]. Large gold nanoparticles (6-18 nm diameter) demonstrate comparable activity to smaller particles, with typical turnover numbers of 1500-1600 and turnover frequencies around 800 h⁻¹. The reaction proceeds through surface-mediated oxidation mechanisms, with the actual activity being much higher for large nanoparticles due to the availability of surface gold atoms.
Table 4: Oxidative and Reductive Transformation Pathways
Transformation Type | Key Reagents/Conditions | Selectivity | Applications |
---|---|---|---|
Oxidation of Si-H to Si-OH | H₂O₂, trifluoroacetophenone catalyst | High for primary Si-H bonds | Synthetic intermediate preparation |
Oxidation by gold nanoparticles | Au nanoparticles, water as oxidant | Good for water-compatible systems | Catalytic water oxidation |
Photooxidation pathways | Visible light, chlorinated solvents | Moderate, depends on conditions | Sustainable synthesis |
Electrochemical oxidation | Electrochemical cell, anodic conditions | Controllable by potential | Controlled electrochemical processes |
Reduction of Si-O bonds | Hydride sources, reducing agents | Depends on reducing agent | Reduction chemistry |
Photoinduced oxidation pathways have emerged as sustainable alternatives, utilizing visible light and chlorinated solvents to generate reactive intermediates [19]. These processes involve the photoinduced generation of chlorine radicals from readily available chlorinated solvents under aerobic conditions, leading to the formation of silyl radicals that subsequently undergo oxidation to silanols. The mechanism involves a complex interplay between chlorine and silyl radicals, with the overall process being highly scalable and practical for diverse functionalized organosilanols.
Reductive transformation pathways, while less extensively studied for this specific compound, involve the reduction of Si-O bonds using various hydride sources and reducing agents. The selectivity and efficiency of these processes depend heavily on the specific reducing agent employed and the reaction conditions. Electrochemical reduction offers controllable selectivity through potential manipulation, allowing for precise control over the reduction process.
The mechanistic understanding of these oxidative and reductive pathways continues to evolve, with computational studies providing insights into the energy profiles and transition states involved in these transformations. The development of more efficient and selective catalytic systems remains an active area of research, with particular focus on developing environmentally benign methodologies that can be applied to large-scale synthesis.